molecular formula C14H19N3O4S B2739776 N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide CAS No. 1105682-49-2

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2739776
CAS No.: 1105682-49-2
M. Wt: 325.38
InChI Key: DILLKVJXFYHCDJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to enhance the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing reaction times, temperatures, and the use of catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMSO can lead to the formation of sulfonyl oxoacetimides .

Scientific Research Applications

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of biologically active molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its structural features, it is explored as a potential drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzene-1-sulfonamide is unique due to its piperazine ring, which enhances its biological activity and potential therapeutic applications. The combination of the piperazine ring and the sulfonamide group makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N,N-dimethyl-4-(2-methyl-3-oxopiperazine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-10-13(18)15-8-9-17(10)14(19)11-4-6-12(7-5-11)22(20,21)16(2)3/h4-7,10H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLKVJXFYHCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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